molecular formula C10H8N2O4 B11786947 5-(1-Methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid

5-(1-Methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid

Cat. No.: B11786947
M. Wt: 220.18 g/mol
InChI Key: MBEVUOFRZCEXJH-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid is an organic compound that features both a pyrazole and a furan ring in its structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both pyrazole and furan rings makes it a versatile molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the furan ring. One common method involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with a furan derivative under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(1-Methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1H-pyrazole-3-carboxylic acid: Similar in structure but lacks the furan ring.

    Furan-2-carboxylic acid: Contains the furan ring but lacks the pyrazole moiety.

    1-Methyl-1H-pyrazole-3-carboxylic acid: Similar to the pyrazole part of the compound but without the furan ring.

Uniqueness

The uniqueness of 5-(1-Methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid lies in its combined pyrazole and furan rings, which confer distinct chemical properties and reactivity. This dual-ring structure makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

5-(1-methylpyrazole-3-carbonyl)furan-2-carboxylic acid

InChI

InChI=1S/C10H8N2O4/c1-12-5-4-6(11-12)9(13)7-2-3-8(16-7)10(14)15/h2-5H,1H3,(H,14,15)

InChI Key

MBEVUOFRZCEXJH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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